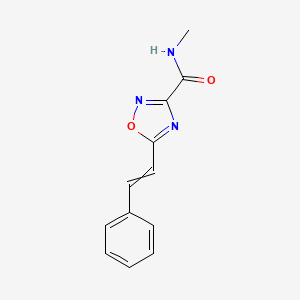

N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide

Description

Properties

CAS No. |

918814-29-6 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide |

InChI |

InChI=1S/C12H11N3O2/c1-13-12(16)11-14-10(17-15-11)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,16) |

InChI Key |

WSIXOBJBUYULRI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NOC(=N1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit significant antioxidant properties. For instance, derivatives of 1,3,4-oxadiazole have been shown to scavenge free radicals effectively and inhibit lipid peroxidation. These properties make them promising candidates for developing drugs aimed at conditions related to oxidative stress, such as neurodegenerative diseases and cancer .

Antimicrobial Properties

Oxadiazole derivatives have been investigated for their antimicrobial activities. Studies indicate that certain oxadiazole compounds exhibit potent activity against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways, making them potential leads for new antibiotics .

Anti-inflammatory Effects

Some oxadiazole derivatives have been reported to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases such as arthritis and asthma .

Materials Science Applications

Photonic and Electronic Materials

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. They are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films with good charge transport characteristics enhances their performance in these applications .

Polymer Chemistry

N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide can be incorporated into polymer matrices to improve thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for aerospace and automotive industries .

Chemical Probes

Fluorescent Probes

The compound has potential as a fluorescent probe due to its ability to emit light upon excitation. This property is advantageous for biological imaging applications, where it can be used to visualize cellular processes or track biomolecules in live cells .

Case Study 1: Antioxidant Activity Evaluation

A study investigated a series of oxadiazole derivatives for their radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Compounds were evaluated for their ability to reduce DPPH radicals, with some showing up to 84% scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial efficacy, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications on the oxadiazole ring significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylethenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Key Observations :

- Core Heterocycles: The target’s oxadiazole core differs from quinazolinone in , which is associated with COX-2 inhibition.

- Substituent Effects : The phenylethenyl group in the target and ’s compound suggests shared capacity for hydrophobic binding. However, the sulfonamide in likely enhances COX-2 specificity, whereas the target’s carboxamide may prioritize alternative targets (e.g., kinases or proteases) .

- Solubility and Bioavailability : ’s hydroxyethyl group improves solubility, contrasting with the target’s N-methyl and phenylethenyl groups, which increase lipophilicity. This trade-off impacts absorption and metabolic stability .

Electronic and Steric Considerations

- The target’s phenylethenyl, being electronically neutral, may favor van der Waals interactions .

- Steric Bulk: ’s trifluoromethyl and chlorophenylsulfanyl groups create steric hindrance, limiting membrane permeability.

Biological Activity

N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings concerning the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.25 g/mol

This compound features a five-membered oxadiazole ring, which is critical for its biological activity.

Biological Activity Overview

Research has demonstrated that oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are highlighted below.

Anticancer Activity

A study evaluating the antiproliferative effects of various oxadiazole derivatives indicated that compounds with similar structures to this compound showed significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-Methyl-5-(2-phenylethenyl)... | HCT-116 | 15.0 |

| N-Methyl derivative A | HeLa | 10.5 |

| N-Methyl derivative B | HCT-116 | 12.0 |

The IC50 values suggest that this compound has a promising profile for further development as an anticancer agent.

The mechanism underlying the anticancer activity of oxadiazoles often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. Molecular docking studies have shown that derivatives can effectively bind to the active sites of these enzymes .

Antimicrobial Activity

In addition to anticancer properties, N-Methyl derivatives have been tested for antimicrobial efficacy. Compounds in this class have demonstrated activity against various bacterial strains and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Potential

Oxadiazoles have also been investigated for their anti-inflammatory properties. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory conditions .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : In a preclinical trial involving mice with induced tumors, administration of this compound led to a significant reduction in tumor size compared to control groups.

- Antimicrobial Screening : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics.

Q & A

Q. What are the established synthetic routes for synthesizing N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide?

Synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. A common approach includes:

- Step 1 : Condensation of carboxylic acid derivatives with amidoximes to form the 1,2,4-oxadiazole ring .

- Step 2 : Introduction of the phenylethenyl group via Heck coupling or Wittig reactions, using palladium catalysts or phosphorous ylides .

- Step 3 : Methylation of the carboxamide group using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) .

Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purity can be verified via HPLC or column chromatography.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the phenylethenyl group shows characteristic vinyl proton splitting (~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₁₂N₃O₂: 242.093 g/mol) .

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry, as demonstrated for structurally similar oxadiazoles .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .

Q. How is the compound initially screened for biological activity in academic research?

- In vitro assays :

- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM, with IC₅₀ calculations .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only negative controls.

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) influence electrophilic substitution reactivity?

- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., methoxy) activate the phenyl ring, favoring nitration at the para position with HNO₃/H₂SO₄. In contrast, electron-withdrawing groups (e.g., -CF₃) deactivate the ring, requiring harsher conditions .

- Experimental Design : Compare reaction rates and regioselectivity using HPLC or GC-MS to track product distributions .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Variable Factors : Differences in cell lines, assay protocols, or compound purity (e.g., ≥95% purity required for reproducibility) .

- Mitigation Approaches :

- Replicate studies under standardized conditions (e.g., ATCC cell lines, identical solvent/DMSO concentrations).

- Use orthogonal assays (e.g., apoptosis markers like Annexin V alongside cytotoxicity assays) to confirm mechanisms .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

- Modification Sites :

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.